molecular formula C7H8O3S<br>CH3C6H4SO3H<br>C7H8O3S B086014 p-Toluenesulfonic acid CAS No. 104-15-4

p-Toluenesulfonic acid

Cat. No. B086014
CAS RN: 104-15-4
M. Wt: 172.2 g/mol
InChI Key: JOXIMZWYDAKGHI-UHFFFAOYSA-N
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Description

p-Toluenesulfonic acid (PTSA, pTSA, or pTsOH) or tosylic acid (TsOH) is an organic compound with the formula CH3C6H4SO3H . It is a white, extremely hygroscopic solid that is soluble in water, alcohols, and other polar organic solvents . The CH3C6H4SO2 group is known as the tosyl group and is often abbreviated as Ts or Tos .


Synthesis Analysis

p-Toluenesulfonic acid is prepared on an industrial scale by the sulfonation of toluene . Common impurities include benzenesulfonic acid and sulfuric acid . Impurities can be removed by recrystallization from its concentrated aqueous solution followed by azeotropic drying with toluene .


Molecular Structure Analysis

The molecular formula of p-Toluenesulfonic acid is C7H8O3S . Its molecular weight is 172.20 g/mol . The study of its crystalline structure shows that it is monoclinic with P21/c space group .


Chemical Reactions Analysis

p-Toluenesulfonic acid may be converted to p-toluenesulfonic anhydride by heating with phosphorus pentoxide . When heated with acid and water, TsOH undergoes hydrolysis to toluene .


Physical And Chemical Properties Analysis

p-Toluenesulfonic acid is a colorless (white) solid . It has a density of 1.24 g/cm3 . Its melting point is 105 to 107 °C for the monohydrate and 38 °C for the anhydrous form . It is soluble in water, about 67 g/100 ml .

Scientific Research Applications

  • As an Isocyanide Scavenger : Polymer-supported p-toluenesulfonic acid is effective as a robust, economical, and eco-friendly isocyanide scavenger. It simplifies and deodorizes workup and purifications in various organic transformations (Azuaje et al., 2011).

  • Catalyst in Multicomponent Synthesis : p-Toluenesulfonic acid monohydrate serves as a catalyst in the one-pot multicomponent synthesis of functionalized piperidines, offering advantages such as easy workup, non-toxicity, and high yields (Sajadikhah et al., 2012).

  • In Metal-Free Organic Synthesis : Used in ethanol as a mild acid catalyst for the annulation of diarylalkynes under microwave irradiation, enabling the synthesis of 3-aryl-substituted isocoumarins (Bras et al., 2008).

  • In Electrosynthesis of Polyaniline Films : Aqueous p-toluenesulfonic acid solution is utilized for electrosynthesizing polyaniline (PANi) films on mild steel, offering significant corrosion protection (Camalet et al., 1998).

  • Biodiesel Production Catalyst : p-Toluenesulfonic acid doped polyaniline has been developed as a catalyst for biodiesel production from waste cooking oil, demonstrating high yield and stability (Niu & Kong, 2015).

  • In N-Nitrosation of Secondary Amines : A combination of p-toluenesulfonic acid and sodium nitrite is an effective nitrosating agent for converting secondary amines to nitroso derivatives under mild conditions (Borikar & Paul, 2010).

  • Oxidative Degradation of Organic Pollutants : p-Toluenesulfonic acid facilitates the oxidative degradation of itself using thermally activated hydrogen peroxide, suggesting its use in the destruction of organic pollutants (Stöffler & Luft, 1999).

  • In Synthesis of Novel Spiro Derivatives : Acts as an efficient, non-toxic acid catalyst in a solvent-free process for synthesizing spiro derivatives, a biologically significant heterocycle (Mohebat et al., 2019).

  • As a Morphology-Directing Agent : In the formation of ZnO particles with various sizes and shapes, p-toluenesulfonic acid acts as both a catalyst and a morphology-directing agent (Ambrožić et al., 2010).

  • In the Synthesis of Fluorinated Compounds : Utilized for the fluorination of α-branched ketones, aiding in the construction of fluorinated quaternary carbon centers (Tang et al., 2018).

  • Protein Hydrolysis and Tryptophan Analysis : Employed as a catalyst in the hydrolysis of proteins and glycoproteins for tryptophan analysis (Liu & Chang, 1971).

  • In Electrocatalytic Functionalization of Alkanes : Utilized in the electrocatalytic hydroxylation of alkanes using aqueous platinum salts (Freund et al., 1994).

  • In Biofuel Cell Anode Applications : Applied in the synthesis of conductive composites for glucose biofuel cell anode preparation (Inamuddin & Kashmery, 2019).

  • Deep-Eutectic Solvent Formation : Used in combinations with various hydrogen-bond acceptors for the formation of deep-eutectic solvents, aiding in metal oxide solubilization (Rodriguez et al., 2019).

  • In Lignin Structure and Saccharification Studies : Shows selective activity in lignin structure modification during pretreatment of biomass, affecting enzymatic saccharification rates (Chen et al., 2020).

  • In the Abatement of Industrial Sulfonic Pollutants : Demonstrates effectiveness in the oxidative degradation of sulfonic compounds in industrial wastewaters (Amat et al., 2004).

  • For Synthesis of Nitriles from Aldehydes : Facilitates the conversion of araldehydes to nitriles under microwave irradiation (Reddy & Pasha, 2010).

Safety And Hazards

p-Toluenesulfonic acid is a skin irritant . It causes severe skin burns and eye damage . It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure .

Future Directions

p-Toluenesulfonic acid has been an active area of research for developing efficient synthetic methodologies . It is associated with many advantages, such as operational simplicity, high selectivity, excellent yields, and ease of product isolation . Therefore, the utilization of p-TSA enables the synthesis of many important structural scaffolds without any hazardous metals, making it desirable in numerous applications of sustainable and green chemistry .

properties

IUPAC Name

4-methylbenzenesulfonic acid
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InChI

InChI=1S/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10)
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InChI Key

JOXIMZWYDAKGHI-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O
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Molecular Formula

C7H7SO3H, Array, C7H8O3S
Record name TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID
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Record name p-TOLUENESULFONIC ACID (max. 5% sulfuric acid)
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Related CAS

13438-45-4 (zinc salt), 1470-83-3 (lithium salt), 16106-44-8 (potassium salt), 16836-95-6 (silver(+1) salt), 36747-44-1 (calcium salt), 4124-42-9 (ammonium salt), 51650-46-5 (magnesium salt), 6192-52-5 (monohydrate), 657-84-1 (hydrochloride salt), 7144-37-8 (copper(2+) salt)
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DSSTOX Substance ID

DTXSID0026701
Record name 4-Methylbenzenesulfonic acid
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Molecular Weight

172.20 g/mol
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Physical Description

Toluene sulfonic acid, liquid, with more than 5% free sulfuric acid appears as colorless to black solid. Odorless or nearly odorless. (USCG, 1999), Dry Powder; Liquid; Pellets or Large Crystals, Liquid, Colorless hygroscopic solid; [ICSC] Colorless to black solid with no or little odor; [CHRIS] Off-white crystals; [Integra MSDS], COLOURLESS HYGROSCOPIC FLAKES.
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Boiling Point

140 °C @ 20 MM HG, Boiling point = 38 °C
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Flash Point

363 °F (184 °C) (CLOSED CUP), 184 °C c.c.
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Solubility

ABOUT 67 G/100 ML WATER; SOL IN ALCOHOL, ETHER, VERY SOL IN WATER /SODIUM SALT/, Solubility in water, g/100ml at 25 °C: 67 (freely soluble)
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Density

1.45 at 77 °F (USCG, 1999) - Denser than water; will sink, Relative density (water = 1): 1.24
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Vapor Pressure

0.0000027 [mmHg]
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Product Name

p-Toluenesulfonic acid

Color/Form

MONOCLINIC LEAFLETS OR PRISMS

CAS RN

104-15-4
Record name TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID
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Melting Point

221 °F (USCG, 1999), 106-107 °C, 106-107 °C /ANHYDROUS/, MELTING POINT: 38 °C /METASTABLE FORM/, Melting point = 106 °C /monohydrate/; 93 °C /trihydrate/, 104.50 °C. @ 760.00 mm Hg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82,000
Citations
D Chwaleba, MM Ilczyszyn, M Ilczyszyn… - Journal of molecular …, 2007 - Elsevier
The crystal structures of glycine–methanesulfonic acid (1:1) and glycine–p-toluenesulfonic acid (1:1) have been investigated by X-ray diffraction at 293K. They belong to centrosymmetric…
Number of citations: 180 www.sciencedirect.com
TY Liu, YH Chang - Journal of Biological Chemistry, 1971 - ASBMB
… The method described in this paper utilizes p-toluenesulfonic acid as the catalyst for hydrolysis rather than HCl. We investigated the suitability of p-toluenesulfonic acid for acid …
Number of citations: 180 www.jbc.org
RS Tipson - The Journal of Organic Chemistry, 1944 - ACS Publications
However, Sekera and Marvel (18) stated that this by-reaction usually proceeds to only a minor extent if the reaction is performed at 0. The third type of side-reaction is that of chlorination…
Number of citations: 390 pubs.acs.org
L Pejov, M Ristova, B Šoptrajanov - Spectrochimica Acta Part A: Molecular …, 2011 - Elsevier
… of p-toluenesulfonic acid monohydrate (in fact, oxonium p-toluenesulfonate). Harmonic vibrational analyses of the p-toluenesulfonic acid–… spectra of p-toluenesulfonic acid monohydrate …
Number of citations: 46 www.sciencedirect.com
SK Arora, M Sundaralingam - Acta Crystallographica Section B …, 1971 - scripts.iucr.org
… The molec- ular structure of p-toluenesulfonic acid monohydrate has been determined to … Crystals of p-toluenesulfonic acid were grown from a mixture of ethyl alcohol and water. A …
Number of citations: 97 scripts.iucr.org
T Wu, X Cai, S Tan, H Li, J Liu, W Yang - Chemical Engineering Journal, 2011 - Elsevier
… in waste water, chemically reduced graphene oxide was employed as the adsorbent and the adsorption characteristics of graphene toward acrylonitrile (AN), p-toluenesulfonic acid (p-…
Number of citations: 389 www.sciencedirect.com
S Kang, G Zhang, X Yang, H Yin, X Fu, J Liao… - Energy & …, 2017 - ACS Publications
… p-Toluenesulfonic acid is used as an acidic catalyst as well as a sulfonating agent in the reaction, and its main effects are determined, depending on the water dosage. Relatively low …
Number of citations: 34 pubs.acs.org
M Jacubert, O Provot, JF Peyrat, A Hamze, JD Brion… - Tetrahedron, 2010 - Elsevier
… disubstituted alkynes,13, 13(a), 13(b), 13(c), 13(d), 13(e), 13(f), 13(g) we had to investigate the tetrahydropyranyl/ether cleavage of 1a in EtOH under p-toluenesulfonic acid (PTSA) …
Number of citations: 98 www.sciencedirect.com
P Li, H Ji, L Shan, Y Dong, Z Long, Z Zou, Z Pang - Cellulose, 2020 - Springer
… Biomass fractionation using the aqueous p-toluenesulfonic acid (p-TsOH) changed tremendously with biomass species. Herein, effect of biomass species on delignification using the …
Number of citations: 16 link.springer.com
MPD Mahindaratne, K Wimalasena - The Journal of Organic …, 1998 - ACS Publications
… In the present study we have characterized commercially available p-toluenesulfonic acid monohydrate (TsOH) as an efficient catalyst for the intermolecular coupling of the aromatic …
Number of citations: 79 pubs.acs.org

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